6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Overview
Description
“6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol” is a chemical compound . It is related to other compounds such as “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” and “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” which have been studied for their properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents . The yields of these reactions were reported to be between 58% and 85% .Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, 13C NMR, and LC-MS . The signal of the 2-CH-fragment of the imidazole ring for 5H-imidazo[1,2-a]azepines was registered as a singlet in a narrow range at 7.69–7.77 ppm and practically does not depend on the electronic character of the substituents of the benzene ring in the third position of the core heterocycle .Chemical Reactions Analysis
The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” has a molecular weight of 234.71 .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has been conducted on synthesizing novel derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol, which have shown significant antibacterial and antifungal activities. For example, Demchenko et al. (2021) synthesized a series of quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine, showing broad activity spectrum towards various pathogens including Staphylococcus aureus and Escherichia coli, among others. These compounds were characterized by 1H NMR, 13C NMR, and LC-MS, highlighting their potential as antimicrobial agents Demchenko, Lesyk, Yadlovskyi, Zuegg, Elliott, Drapak, Fedchenkova, Suvorova, & Demchenko, 2021.
Antifungal and Antibacterial Properties
Another study by Demchenko et al. (2020) involved the synthesis of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, showcasing their in vitro antimicrobial activity. Among the synthesized compounds, some demonstrated promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research adds to the body of knowledge regarding the antimicrobial potential of imidazo[1,2-a]azepine derivatives Demchenko, Lesyk, Zuegg, Elliott, Fedchenkova, Suvorova, & Demchenko, 2020.
Analgesic Properties
Further extending the applicability of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol derivatives, research by Demchenko et al. (2018) focused on synthesizing compounds with potentially analgesic properties. The study synthesized a new series of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives. Initial evaluations suggested these compounds exhibit moderate analgesic effects, providing a basis for further investigation into their therapeutic potential Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018.
Herbicidal Activity
The compound and its derivatives have also been explored for their herbicidal activity. Wang et al. (2006) designed and synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, evaluating their herbicidal activities against rape and barnyard grass. This study not only contributes to agricultural science by providing new avenues for weed management but also showcases the diverse applications of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol derivatives Wang, Liu, Zhu, Zou, Hu, & Yang, 2006.
Safety And Hazards
The safety and hazards of related compounds have been noted. For example, “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” has been classified with the signal word “Warning” and hazard statement “H319” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Future Directions
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6,12H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOELJKIHLYITCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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